Tert-butyl 4-nitrosopiperazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 215.24 g/mol. It appears as a white solid and is primarily used in pharmaceutical applications. The compound is notable for its nitroso functional group, which contributes to its reactivity and biological activity. Its CAS number is 877177-42-9, making it identifiable in chemical databases and literature .
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.
Tert-butyl 4-nitrosopiperazine-1-carboxylate exhibits significant biological activity, particularly in pharmacology. Research indicates that compounds with nitroso groups often display:
These properties highlight its potential use in therapeutic applications.
The synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate typically involves several steps:
Tert-butyl 4-nitrosopiperazine-1-carboxylate has several applications, particularly in:
The compound's versatility makes it valuable across multiple scientific disciplines.
Interaction studies involving tert-butyl 4-nitrosopiperazine-1-carboxylate focus on its effects on biological systems:
These studies are crucial for understanding how this compound can be utilized effectively in medical applications.
Tert-butyl 4-nitrosopiperazine-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Piperazine | Basic structure without nitroso group | Lacks the reactive nitroso functionality |
Nitrosourea Compounds | Contains nitroso groups | Often used as antitumor agents |
Tert-butyl carbamate | Similar alkyl side chain | Lacks the nitroso group |
Tert-butyl 4-nitrosopiperazine-1-carboxylate is unique due to its combination of piperazine structure with a nitroso group, which enhances its reactivity and biological activity compared to these similar compounds.